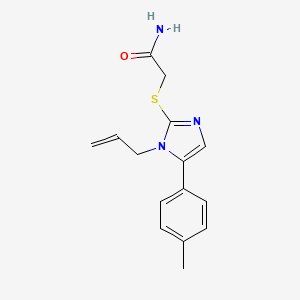
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a thioacetamide derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen. The compound has a molecular formula of C15H17N3OS and a molecular weight of 291.38 g/mol.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves the reaction of p-tolyl-1,2-diamine with allyl bromide to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol. This intermediate is then reacted with chloroacetic acid to form the final product.
Starting Materials
p-tolyl-1,2-diamine, allyl bromide, chloroacetic acid
Reaction
Step 1: React p-tolyl-1,2-diamine with allyl bromide in the presence of a base such as potassium carbonate to form 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol., Step 2: React 1-allyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide.
Wirkmechanismus
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific targets in the body. For example, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been extensively studied. The compound has been found to exhibit various effects on the body, including anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide in lab experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using this compound is that it may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One potential direction is to further investigate the mechanism of action of the compound and identify specific targets in the body. Another direction is to explore the potential applications of the compound in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to investigate the toxicity profile of the compound and identify any potential side effects.
Wissenschaftliche Forschungsanwendungen
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-8-18-13(12-6-4-11(2)5-7-12)9-17-15(18)20-10-14(16)19/h3-7,9H,1,8,10H2,2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQFHNXNUWAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
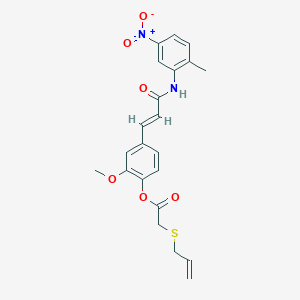
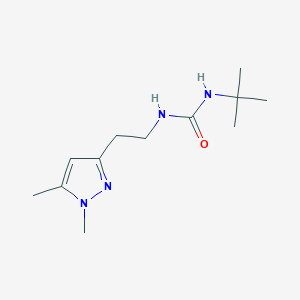
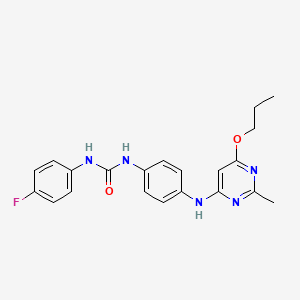
![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
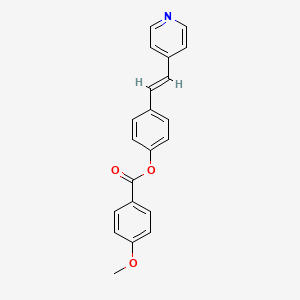
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B2458235.png)
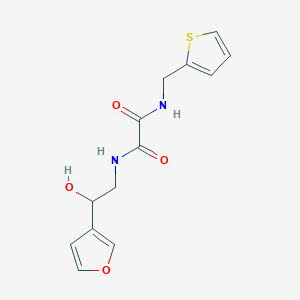
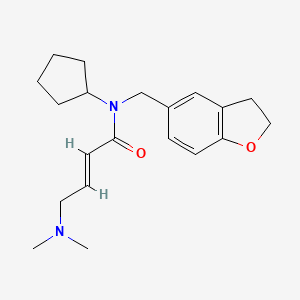
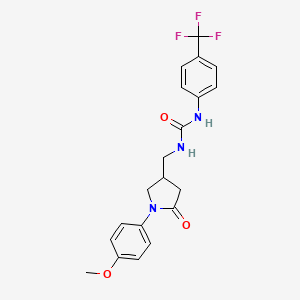
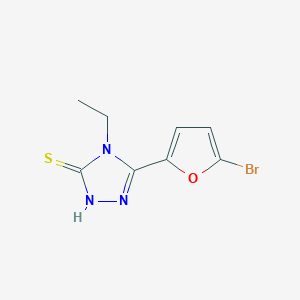
![N-(3-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2458242.png)
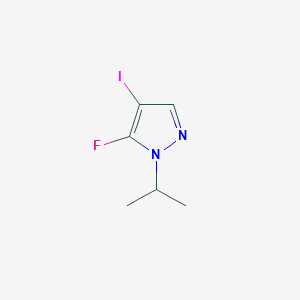
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]pentanamide](/img/structure/B2458246.png)